molecular formula C16H13Cl2NO4 B5591742 4,6-dichloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

4,6-dichloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B5591742
M. Wt: 354.2 g/mol
InChI Key: IQZYIASHIBNMCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 4,6-dichloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one often involves multi-step chemical processes. For example, a study by Demopoulos, Nicolaou, and Zika (2003) demonstrates the synthesis of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one starting from 1H-indole, highlighting the potential pathways that could be adapted for the synthesis of the target compound (Demopoulos, Nicolaou, & Zika, 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been elucidated using various analytical techniques, including X-ray diffraction. For instance, Feklicheva et al. (2019) investigated the molecular and crystal structures of derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, providing insights into the structural analysis that could be applicable to the target compound (Feklicheva, Rybakov, Babaev, & Ofitserov, 2019).

Chemical Reactions and Properties

The reactivity and chemical properties of compounds structurally related to the target molecule have been explored through various chemical reactions. For example, the work by Heller, Morgan, and Ottaway (1995) on the condensation of 2,6-dichlorobenzaldehyde with diethyl [1-(2,5-dimethyl-3-furyl)ethylidene]succinate showcases the type of chemical reactions that might be relevant for understanding the reactivity of the target compound (Heller, Morgan, & Ottaway, 1995).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of the target compound in various environments. Research on similar compounds, like the study by Bator et al. (2011) on the structures and phase transitions of dimethyl bipyridyls complexes, provides valuable information on the physical characteristics that might be expected for the target molecule (Bator, Sawka-Dobrowolska, Sobczyk, Grech, Nowicka-Scheibe, Pawlukojć, Wuttke, Baran, & Owczarek, 2011).

Chemical Properties Analysis

The chemical properties of the target compound, such as reactivity towards different reagents, stability under various conditions, and potential for forming derivatives, are essential for its application in scientific research. Studies like the one by Ignatovich et al. (2015) on the synthesis and biological activity of organosilicon compounds offer insights into the chemical behavior of structurally similar molecules, which could be extrapolated to understand the chemical properties of the target compound (Ignatovich, Spura, Muravenko, Belyakov, Popelis, Shestakova, Domrachova, Gulbe, Rudevica, & Leonchiks, 2015).

properties

IUPAC Name

4,6-dichloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c1-7-6-23-8(2)13(7)12(20)5-16(22)14-10(18)3-9(17)4-11(14)19-15(16)21/h3-4,6,22H,5H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZYIASHIBNMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)CC2(C3=C(C=C(C=C3Cl)Cl)NC2=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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